2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate
Overview
Description
2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate is a synthetic organic compound known for its unique chemical structure and properties. It is a benzoate ester, which means it is derived from benzoic acid. The presence of the trifluoromethyl group in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate typically involves the esterification of benzoic acid with an appropriate alcohol derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Benfluorex: A related compound with similar structural features but different pharmacological properties.
Benfluramate: Another structurally related compound with distinct biological activities.
Ipriflavone: Shares some structural similarities but is used for different therapeutic purposes.
Uniqueness
2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate stands out due to its unique combination of a trifluoromethyl group and a benzoate ester, which imparts specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3NO2/c1-18(16-19-6-5-9-23(17-19)25(26,27)28)29-14-15-31-24(30)22-12-10-21(11-13-22)20-7-3-2-4-8-20/h2-13,17-18,29H,14-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSJMZHFRHDVOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906004 | |
Record name | 2-({1-[3-(Trifluoromethyl)phenyl]propan-2-yl}amino)ethyl [1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10906004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101221-55-0 | |
Record name | Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 1-biphenylylcarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101221550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-({1-[3-(Trifluoromethyl)phenyl]propan-2-yl}amino)ethyl [1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10906004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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